![molecular formula C44H26O8 B8244344 5',5''''-(Buta-1,3-diyne-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B8244344.png)
5',5''''-(Buta-1,3-diyne-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))
Overview
Description
5',5''''-(Buta-1,3-diyne-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) is a useful research compound. Its molecular formula is C44H26O8 and its molecular weight is 682.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5',5''''-(Buta-1,3-diyne-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5',5''''-(Buta-1,3-diyne-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Development
Synthesis of Heterocycles and Electroconductive Polymers : This compound has been used in developing new approaches for synthesizing tetrazole-containing buta-1,3-diynes. These are valuable for obtaining different disubstituted five-membered heterocycles and tetrazole-containing monomers, useful in creating electroconductive and high energetic polymers (Belousov & Zuraev, 2019).
Binuclear Co(III) Complexes : The compound contributes to the synthesis and characterization of Co(III) binuclear complexes with bis(catecholate) ligands. These complexes show varied electrochemical and oxidative behaviors, relevant in coordination chemistry and material science (Suenaga et al., 2011).
Coordination Polymers : It serves as a basis for creating new coordination polymers with distinct structural characteristics. These polymers display unique photochemical and magnetic properties, which are significant in the field of materials chemistry (Guo et al., 2013).
Metal–Organic Frameworks (MOFs) : The compound is integral in constructing various novel MOFs. These frameworks have potential applications in gas storage, catalysis, and as functional materials (Sun et al., 2010).
Polymer Science and Engineering
Synthesis of Poly(ether–ester–imide)s : It is used in synthesizing new types of thermally stable and organosoluble poly(ether–ester–imide)s. These polymers have applications in high-performance materials due to their stability and solubility (Faghihi et al., 2011).
Conjugated Polycarbosilanes : The compound aids in creating conjugated polycarbosilanes with diacetylene and aromatic groups. These materials are significant in polymer science for their solubility and thermal stability, with potential in electronic applications (Seo et al., 1999).
Chemical Characterization and Analysis
Crystal Structures and Charge-Transfer Complexes : It plays a role in understanding the crystal structures and forming charge-transfer complexes with acceptors. This is crucial in chemical analysis and the development of functional materials (Rodríguez et al., 1996).
Luminescent Rhodium Complex : The compound is involved in the synthesis of a luminescent rhodium complex, showcasing its application in the development of luminescent materials and coordination chemistry (Rourke et al., 2001).
properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)33-13-5-29(6-14-33)37-21-27(22-38(25-37)30-7-15-34(16-8-30)42(47)48)3-1-2-4-28-23-39(31-9-17-35(18-10-31)43(49)50)26-40(24-28)32-11-19-36(20-12-32)44(51)52/h5-26H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSTLTWYABQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5',5''''-(Buta-1,3-diyne-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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